molecular formula C6H12N2O B3038173 5,5-Dimethylpiperazin-2-one CAS No. 78551-33-4

5,5-Dimethylpiperazin-2-one

Cat. No.: B3038173
CAS No.: 78551-33-4
M. Wt: 128.17 g/mol
InChI Key: PXOYURQBVLPPOI-UHFFFAOYSA-N
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Description

5,5-Dimethylpiperazin-2-one: is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . It is a derivative of piperazine, featuring a piperazinone ring substituted with two methyl groups at the 5-position. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5-Dimethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate diamines or amino alcohols under specific conditions. For instance, the reaction of diethanolamine with m-chloroaniline can yield the desired piperazinone structure .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

5,5-Dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding .

    Reduction: Reduction reactions can convert the piperazinone ring to a more saturated form.

    Substitution: The methyl groups and the nitrogen atoms in the piperazinone ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: or can be employed for reduction.

    Substitution: or are typical reagents for substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides , while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

5,5-Dimethylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Piperazine: The parent compound, lacking the methyl substitutions.

    1,4-Dimethylpiperazine: A derivative with methyl groups at the 1 and 4 positions.

    2,5-Dimethylpiperazine: Another derivative with methyl groups at the 2 and 5 positions.

Uniqueness:

5,5-Dimethylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals and materials .

Biological Activity

Overview

5,5-Dimethylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2OC_6H_{12}N_2O and a molecular weight of 128.17 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as either an inhibitor or an activator depending on the target. The compound's structural characteristics allow it to bind to active sites or allosteric sites, resulting in conformational changes that modulate biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. For instance, phenylpiperazine derivatives containing this compound have been shown to inhibit the Msr(A) efflux pump in Staphylococcus epidermidis, which can enhance the effectiveness of antibiotics like erythromycin against resistant strains . The ability to act as efflux pump inhibitors (EPIs) is crucial in overcoming antibiotic resistance, making these derivatives valuable in clinical settings.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives has been explored extensively. Variations in substituents on the piperazine ring significantly influence their biological activity. For example, modifications that enhance lipophilicity have been linked to improved receptor binding affinity and selectivity for targets such as voltage-gated calcium channels (Cavα2δ-1) .

Case Studies

  • EPI Activity Against S. epidermidis :
    • A series of phenylpiperazine 5,5-dimethylhydantoin derivatives were synthesized and tested for their ability to inhibit the Msr(A) efflux pump.
    • Results indicated that certain compounds exhibited moderate antibacterial activity while also enhancing the efficacy of erythromycin against resistant strains.
    • Table 1 summarizes the minimum inhibitory concentrations (MICs) of selected derivatives.
    CompoundMIC (µg/mL)Activity Level
    1>256Weak
    2128Moderate
    3<64Strong
  • Calcium Channel Modulation :
    • In a study focusing on calcium channel modulation, specific this compound derivatives showed significant activity at nanomolar concentrations.
    • These findings suggest potential applications in treating conditions related to calcium channel dysregulation.

Properties

IUPAC Name

5,5-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)4-7-5(9)3-8-6/h8H,3-4H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOYURQBVLPPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78551-33-4
Record name 5,5-dimethylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following the general procedure of Example 4 and making non-critical variations, but substituting ethyl chloroacetate (VI) for methyl 2-bromo-4-methylpentanoate (V) and 1,2-diamino-2-methylpropane (VI) for ethylenediamine (VII) there are obtained 5,5-dimethylpiperazinone and 6,6-dimethylpiperazinone.
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Synthesis routes and methods II

Procedure details

A solution of ethyl 2-(1-amino-2-methylpropan-2-ylamino)acetate (0.8 g, 4.7 mmol) in DMF (20 mL) was stirred at reflux for 1 h. After it was cooled to room temperature, the mixture was concentrated to give the crude product, which was directly used for the next step. MS (ESI): 129 (MH+).
Name
ethyl 2-(1-amino-2-methylpropan-2-ylamino)acetate
Quantity
0.8 g
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reactant
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Quantity
20 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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